molecular formula C16H18O3 B14335734 2-Ethoxyethyl (naphthalen-1-yl)acetate CAS No. 106644-36-4

2-Ethoxyethyl (naphthalen-1-yl)acetate

Cat. No.: B14335734
CAS No.: 106644-36-4
M. Wt: 258.31 g/mol
InChI Key: PDWRJZBKXIBRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl (naphthalen-1-yl)acetate is an organic compound that combines the structural elements of ethoxyethyl and naphthalen-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl (naphthalen-1-yl)acetate can be achieved through the esterification of naphthalen-1-ylacetic acid with 2-ethoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylacetic acid, while reduction may produce 2-ethoxyethyl alcohol.

Scientific Research Applications

2-Ethoxyethyl (naphthalen-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(naphthalen-1-yloxy)acetate
  • 2-(Naphthalen-1-yl)acetonitrile
  • 2-Aminoethyl (naphthalen-1-yl)acetate

Uniqueness

2-Ethoxyethyl (naphthalen-1-yl)acetate is unique due to the presence of both ethoxyethyl and naphthalen-1-yl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other similar compounds .

Properties

CAS No.

106644-36-4

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

2-ethoxyethyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C16H18O3/c1-2-18-10-11-19-16(17)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3

InChI Key

PDWRJZBKXIBRKZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.